(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane (2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694855
InChI: InChI=1S/C11H12BrFO/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-4,8-9H,5-7H2/t8-,9+/m0/s1
SMILES:
Molecular Formula: C11H12BrFO
Molecular Weight: 259.11 g/mol

(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane

CAS No.:

Cat. No.: VC17694855

Molecular Formula: C11H12BrFO

Molecular Weight: 259.11 g/mol

* For research use only. Not for human or veterinary use.

(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane -

Specification

Molecular Formula C11H12BrFO
Molecular Weight 259.11 g/mol
IUPAC Name (2R,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane
Standard InChI InChI=1S/C11H12BrFO/c12-6-9-5-8(7-14-9)10-3-1-2-4-11(10)13/h1-4,8-9H,5-7H2/t8-,9+/m0/s1
Standard InChI Key VZLITXHCKQSPAH-DTWKUNHWSA-N
Isomeric SMILES C1[C@@H](CO[C@H]1CBr)C2=CC=CC=C2F
Canonical SMILES C1C(COC1CBr)C2=CC=CC=C2F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane features a five-membered oxolane (tetrahydrofuran) ring with two stereogenic centers at positions 2 and 4. The bromomethyl (-CH2_2Br) group at C2 and the 2-fluorophenyl moiety at C4 create a sterically and electronically unique framework. The fluorine atom’s electronegativity and the bromine atom’s polarizability synergistically influence the compound’s reactivity .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC11H12BrFO\text{C}_{11}\text{H}_{12}\text{BrFO}
Molecular Weight259.11 g/mol
IUPAC Name(2R,4R)-2-(bromomethyl)-4-(2-fluorophenyl)oxolane
Canonical SMILESC1C(COC1CBr)C2=CC=CC=C2F
Stereochemistry2R,4R configuration
PubChem CID125456369

The stereochemistry is critical for its biological and chemical behavior, as enantiomeric purity dictates binding affinity in pharmaceutical targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the oxolane ring protons, with coupling constants reflecting the cis configuration of the substituents. The fluorine atom’s deshielding effect splits aromatic proton signals, while the bromomethyl group’s protons resonate as a triplet due to coupling with adjacent carbons .

Synthesis and Purification

Bromination Strategies

The synthesis typically begins with a stereospecific bromination of a preformed oxolane precursor. One approach involves treating (2R,4R)-2-(hydroxymethyl)-4-(2-fluorophenyl)oxolane with hydrogen bromide (HBr\text{HBr}) in an ionic liquid medium. This method achieves high regioselectivity and minimizes side reactions, yielding the brominated product in >85% purity.

Table 2: Representative Synthesis Conditions

ParameterValue
Precursor(2R,4R)-2-(hydroxymethyl)-4-(2-fluorophenyl)oxolane
ReagentHBr\text{HBr} (48% w/w)
Solvent1-Butyl-3-methylimidazolium bromide
Temperature60–80°C
Reaction Time6–8 hours
Yield78–82%

Stereochemical Control

Maintaining enantiomeric purity during synthesis is paramount. Asymmetric induction is achieved using chiral catalysts or enantiopure starting materials. For instance, enzymatic resolution of racemic intermediates ensures the desired 2R,4R configuration. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) removes diastereomeric impurities, achieving >99% enantiomeric excess (ee).

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromomethyl group undergoes SN2\text{S}_\text{N}2 reactions with nucleophiles such as amines, thiols, and alkoxides. For example, treatment with sodium azide (NaN3\text{NaN}_3) produces the corresponding azide derivative, a precursor for click chemistry applications :

(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane+NaN3(2R,4R)-2-(Azidomethyl)-4-(2-fluorophenyl)oxolane+NaBr\text{(2R,4R)-2-(Bromomethyl)-4-(2-fluorophenyl)oxolane} + \text{NaN}_3 \rightarrow \text{(2R,4R)-2-(Azidomethyl)-4-(2-fluorophenyl)oxolane} + \text{NaBr}

This reaction proceeds in dimethylformamide (DMF) at 50°C with a 90% yield .

Cross-Coupling Reactions

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, leverage the 2-fluorophenyl group’s aromatic ring. Reaction with phenylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 forms biaryl derivatives, expanding the compound’s utility in constructing complex architectures.

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound’s chiral centers and functional groups make it a key intermediate in synthesizing protease inhibitors and kinase modulators. For instance, it serves as a building block in antiviral agents targeting RNA-dependent RNA polymerases .

Asymmetric Catalysis

Chiral oxolanes derived from this compound act as ligands in asymmetric hydrogenation. When coordinated to rhodium or iridium, they induce high enantioselectivity in the reduction of α,β-unsaturated ketones.

Comparison with Structural Analogues

Chlorophenyl Variants

Chlorine-substituted analogues exhibit higher electrophilicity but lower bioavailability due to stronger hydrogen-bonding interactions. For example, (2R,4R)-2-(bromomethyl)-4-(4-chlorophenyl)oxolane shows 40% lower membrane permeability in Caco-2 assays .

Research Advancements and Future Directions

Recent studies explore the compound’s role in synthesizing fluorinated polymers with enhanced thermal stability. Copolymerization with tetrafluoroethylene yields materials with glass transition temperatures (TgT_g) exceeding 200°C, suitable for high-performance coatings. Future research aims to optimize catalytic systems for greener synthesis and expand its applications in radiopharmaceuticals.

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